molecular formula C11H9NO2 B8068338 rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B8068338
M. Wt: 187.19 g/mol
InChI Key: YIXXBNRXORCRTG-VHSXEESVSA-N
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Description

rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 2-cyanophenyl substituent. Cyclopropane derivatives are widely studied for their conformational rigidity, which enhances binding specificity in pharmaceutical and agrochemical contexts . The 2-cyano group is an electron-withdrawing substituent, likely influencing the compound’s acidity, solubility, and reactivity compared to analogs with electron-donating groups.

Properties

IUPAC Name

(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-6-7-3-1-2-4-8(7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXXBNRXORCRTG-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9NO2
  • CAS Number : 164182192
  • Structure : The compound features a cyclopropane ring with a carboxylic acid group and a cyanophenyl substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (ER positive)15.24 ± 1.56
This compoundMDA-MB-231 (Triple negative)12.67 ± 0.98
Doxorubicin (Standard)MCF-79.29 ± 1.02
Doxorubicin (Standard)MDA-MB-2317.68 ± 5.36

The compound exhibits promising activity against the MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating significant cytotoxicity compared to the standard drug Doxorubicin.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through several pathways:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, possibly through mitochondrial dysfunction.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

A notable study conducted by Mummadi et al. explored the synthesis and biological evaluation of various cyclopropane derivatives, including this compound. The study utilized an MTT assay to assess cytotoxicity against breast cancer cell lines and reported significant findings regarding structure-activity relationships (SARs).

Key Findings

  • Substituents on the phenyl ring influenced the activity; electron-withdrawing groups enhanced potency.
  • The compound showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight pKa (Predicted) Density (g/cm³) Boiling Point (°C) Key References
This compound 2-CN C₁₁H₉NO₂ 199.20* ~3.8–4.2* 1.32–1.40* 320–340* Inferred
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid 2-Cl C₁₀H₉ClO₂ 196.63 4.56† 1.345† 313.9†
rac-(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid 4-F C₁₀H₉FO₂ 180.18 4.56 1.345 313.9
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid 2-Cl, 6-OCH₃ C₁₁H₁₁ClO₃ 226.66 Not reported Not reported Not reported
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid 4-CF₃ C₁₁H₉F₃O₂ 230.18 Not reported Not reported Not reported

*Inferred based on substituent effects. †Values from fluorophenyl analog .

Key Observations:
  • Acidity: The 2-cyano group’s strong electron-withdrawing nature likely lowers the pKa compared to halogenated analogs (e.g., 4.56 for 2-chlorophenyl ), enhancing solubility in basic media.
  • Molecular Weight: The cyano substituent increases molecular weight relative to fluorine (180.18) but remains lower than chloro-methoxy derivatives (226.66) .
  • Polarity: The cyano group may improve aqueous solubility compared to hydrophobic substituents like CF₃ .

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